Yohimbe bark Yohimbe bark Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury.
Yohimbine, also known as quebrachin or aphrodine, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Yohimbine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Yohimbine has been detected in multiple biofluids, such as urine and blood. Within the cell, yohimbine is primarily located in the membrane (predicted from logP). Yohimbine can be biosynthesized from yohimbic acid.
Yohimbine is an indole alkaloid with alpha2-adrenoceptor antagonist activity. It is produced by Corynanthe johimbe and Rauwolfia serpentina. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist and a dopamine receptor D2 antagonist. It derives from a yohimbic acid.
Brand Name: Vulcanchem
CAS No.: 146-48-5
VCID: VC0192690
InChI: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
SMILES: COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol

Yohimbe bark

CAS No.: 146-48-5

Natural Products

VCID: VC0192690

Molecular Formula: C21H26N2O3

Molecular Weight: 354.4 g/mol

Yohimbe bark - 146-48-5

CAS No. 146-48-5
Product Name Yohimbe bark
Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
IUPAC Name methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Standard InChI InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
Standard InChIKey BLGXFZZNTVWLAY-SCYLSFHTSA-N
Isomeric SMILES COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Canonical SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Melting Point 241 °C
250.8333333333 °C
241°C
Physical Description Solid
Description Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury.
Yohimbine, also known as quebrachin or aphrodine, belongs to the class of organic compounds known as yohimbine alkaloids. These are alkaloids containing the pentacyclic yohimban skeleton. The Yohimbinoid alkaloids contain a carbocyclic ring E arising through C-17 to C-18 bond formation in a corynantheine precursor. Yohimbine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Yohimbine has been detected in multiple biofluids, such as urine and blood. Within the cell, yohimbine is primarily located in the membrane (predicted from logP). Yohimbine can be biosynthesized from yohimbic acid.
Yohimbine is an indole alkaloid with alpha2-adrenoceptor antagonist activity. It is produced by Corynanthe johimbe and Rauwolfia serpentina. It has a role as an alpha-adrenergic antagonist, a serotonergic antagonist and a dopamine receptor D2 antagonist. It derives from a yohimbic acid.
Solubility 3.48e-01 g/L
Synonyms Aphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex
PubChem Compound 8969
Last Modified Nov 11 2021
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